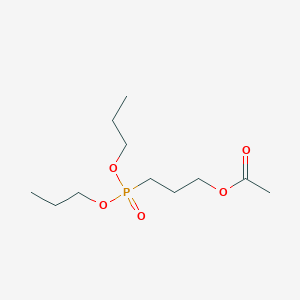
3-(Dipropoxyphosphoryl)propyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dipropoxyphosphoryl)propyl acetate is an organic compound with the molecular formula C11H23O5P. It belongs to the class of esters, which are characterized by the presence of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dipropoxyphosphoryl)propyl acetate typically involves the esterification of 3-(Dipropoxyphosphoryl)propyl alcohol with acetic acid or its derivatives. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
3-(Dipropoxyphosphoryl)propyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as alcohols or amines can be used in substitution reactions.
Major Products Formed
Hydrolysis: 3-(Dipropoxyphosphoryl)propyl alcohol and acetic acid.
Oxidation: Phosphoric acid derivatives.
Substitution: Various esters depending on the nucleophile used.
科学的研究の応用
3-(Dipropoxyphosphoryl)propyl acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound can be used in studies involving esterases and other enzymes that hydrolyze esters.
Industry: The compound is used in the production of fragrances and flavoring agents.
作用機序
The mechanism of action of 3-(Dipropoxyphosphoryl)propyl acetate involves its hydrolysis by esterases to release 3-(Dipropoxyphosphoryl)propyl alcohol and acetic acid. The ester bond is cleaved by the nucleophilic attack of water, facilitated by the enzyme . The released products can then participate in various biochemical pathways .
類似化合物との比較
Similar Compounds
Ethyl acetate: Similar ester with a simpler structure.
Methyl acetate: Another simple ester with similar properties.
Butyl acetate: A longer-chain ester with different physical properties.
Uniqueness
3-(Dipropoxyphosphoryl)propyl acetate is unique due to the presence of the dipropoxyphosphoryl group, which imparts distinct chemical and physical properties. This group can participate in additional reactions compared to simpler esters, making it a versatile compound in various applications .
特性
CAS番号 |
88584-97-8 |
|---|---|
分子式 |
C11H23O5P |
分子量 |
266.27 g/mol |
IUPAC名 |
3-dipropoxyphosphorylpropyl acetate |
InChI |
InChI=1S/C11H23O5P/c1-4-7-15-17(13,16-8-5-2)10-6-9-14-11(3)12/h4-10H2,1-3H3 |
InChIキー |
LIOGQTUZCLKYJV-UHFFFAOYSA-N |
正規SMILES |
CCCOP(=O)(CCCOC(=O)C)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[3-(3,4-Dichlorophenoxy)propyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14396207.png)
![5-[3-(2-Methylprop-1-en-1-yl)oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B14396209.png)
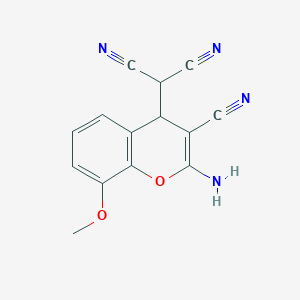
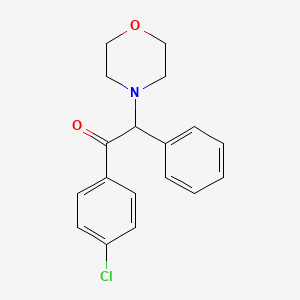

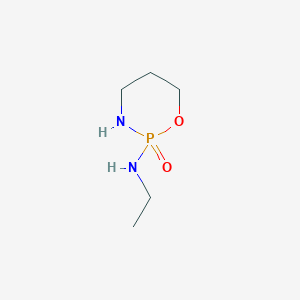
![(6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid](/img/structure/B14396252.png)
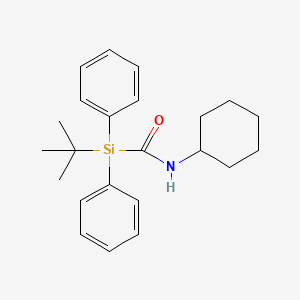
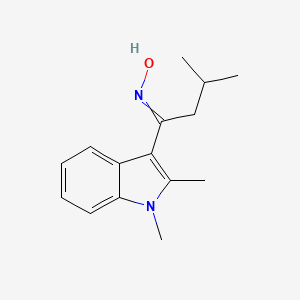
![2-[(E)-(2,2,2-Trifluoroethyl)diazenyl]propane-2-peroxol](/img/structure/B14396263.png)
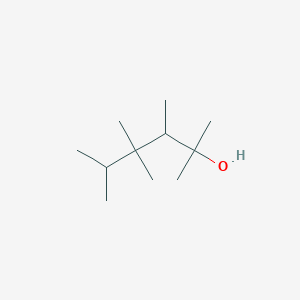
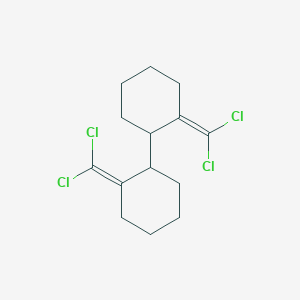
![1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine](/img/structure/B14396277.png)
phosphane](/img/structure/B14396281.png)
